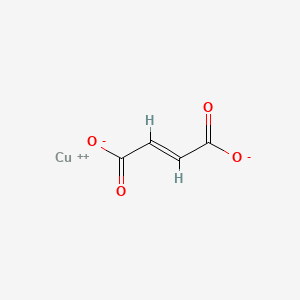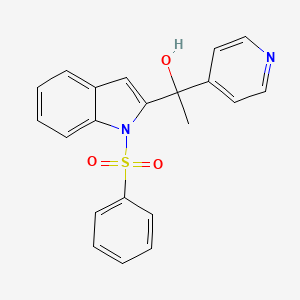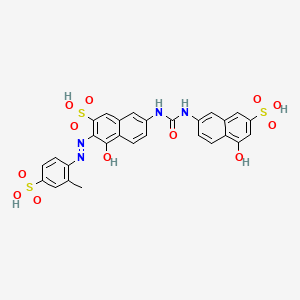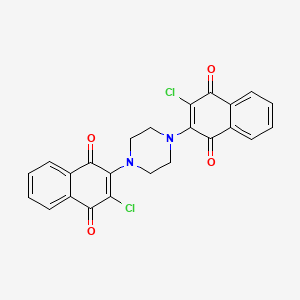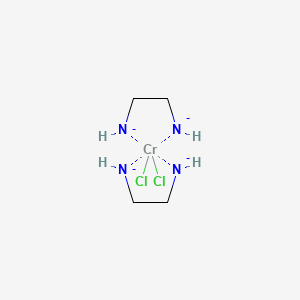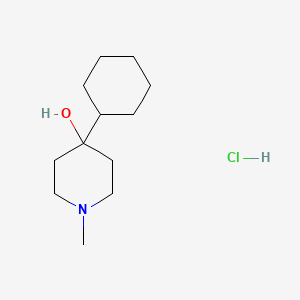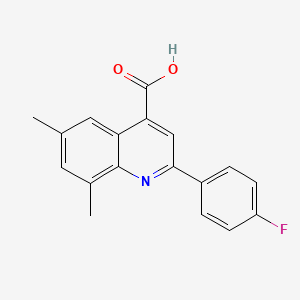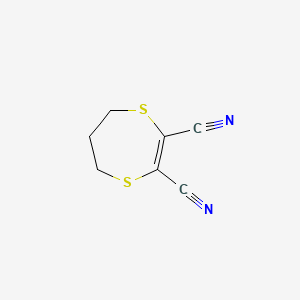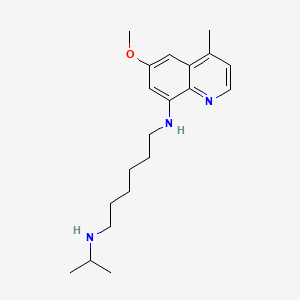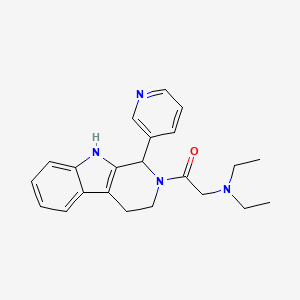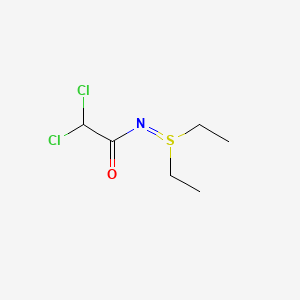
N-(Dichloroacetyl)-S,S-diethylsulfilimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 304623 is a compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is known for its ability to interact with various biological systems, making it a valuable tool in both basic and applied research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 304623 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The specific synthetic routes and reaction conditions can vary, but they generally include steps such as:
Initial Reactant Preparation: The starting materials are prepared and purified.
Reaction Setup: The reactants are combined in a reaction vessel under controlled conditions, such as temperature and pressure.
Catalysis: Catalysts may be used to accelerate the reaction and improve yield.
Purification: The product is purified using techniques such as crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of NSC 304623 is scaled up to meet demand. This involves optimizing the synthetic routes to maximize efficiency and minimize costs. Industrial production methods may include:
Batch Processing: Producing the compound in large batches.
Continuous Flow Processing: Using continuous flow reactors to produce the compound more efficiently.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the product.
化学反应分析
Types of Reactions
NSC 304623 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert NSC 304623 into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving NSC 304623 typically require specific reagents and conditions, such as:
Oxidizing Agents: For oxidation reactions, common oxidizing agents like potassium permanganate or hydrogen peroxide may be used.
Reducing Agents: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Solvents: Solvents such as ethanol, methanol, or dichloromethane are often used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms with different chemical properties.
Substitution Products: Compounds with new functional groups replacing the original ones.
科学研究应用
NSC 304623 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Employed in studies of cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new materials and industrial processes.
作用机制
The mechanism of action of NSC 304623 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as:
Binding to Receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular events.
Enzyme Inhibition: NSC 304623 can inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may modulate signal transduction pathways, influencing cellular responses.
相似化合物的比较
NSC 304623 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 123456: Another compound with similar chemical properties but different biological activities.
NSC 789012: A compound with a similar structure but distinct applications in research.
The uniqueness of NSC 304623 lies in its specific interactions with biological systems and its versatility in various research applications.
属性
CAS 编号 |
10403-82-4 |
|---|---|
分子式 |
C6H11Cl2NOS |
分子量 |
216.13 g/mol |
IUPAC 名称 |
2,2-dichloro-N-(diethyl-λ4-sulfanylidene)acetamide |
InChI |
InChI=1S/C6H11Cl2NOS/c1-3-11(4-2)9-6(10)5(7)8/h5H,3-4H2,1-2H3 |
InChI 键 |
OVDCYTIKRBNRHM-UHFFFAOYSA-N |
规范 SMILES |
CCS(=NC(=O)C(Cl)Cl)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


